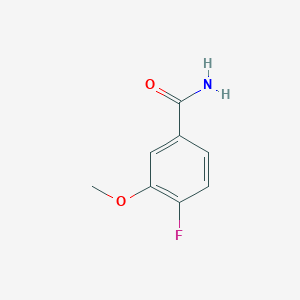

4-Fluoro-3-methoxybenzamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

4-Fluoro-3-methoxybenzamide, also known as 4F3M, is a chemical compound that has been studied for its potential applications in scientific research. This compound belongs to the class of benzamides and has been found to exhibit interesting properties that make it a valuable tool in various research fields.

科学的研究の応用

Application in Bacterial Cell Division Studies

4-Fluoro-3-methoxybenzamide and its derivatives have been studied for their effects on bacterial cell division. For instance, 3-Methoxybenzamide (3-MBA) inhibits cell division in Bacillus subtilis, leading to filamentation and eventually lysis of cells. This has implications in understanding bacterial growth and potentially in developing antibacterial strategies (Ohashi et al., 1999).

Development of Antibacterial Compounds

Studies have explored the structure-activity relationships of benzamide derivatives to create potent antistaphylococcal compounds with improved pharmaceutical properties. This research is crucial in the ongoing battle against bacterial resistance and in the search for new antibiotics (Haydon et al., 2010).

Radiopharmaceutical Applications

This compound has been used in the synthesis of radioiodinated and radiobrominated ligands for serotonin-5HT2-receptors. These compounds are promising tracers for gamma-emission tomography and positron emission tomography (PET), aiding in the study of neurological conditions and brain function (Mertens et al., 1994; Terrière et al., 1997) (Terrière et al., 1997).

Molecular Docking and Structural Analysis

Research involving 2,6-difluoro-3-methoxybenzamide (DFMBA) includes conformational analysis and molecular docking to understand its increased inhibition of FtsZ, a protein crucial for bacterial cell division. Such studies are vital for developing new antibacterial agents (Barbier et al., 2023).

Enhancing Intrachromosomal Homologous Recombination

Benzamide derivatives like 3-Methoxybenzamide have been investigated for their role in enhancing intrachromosomal homologous recombination in mammalian cells. This has potential applications in genetic research and therapy (Waldman & Waldman, 1991).

作用機序

Target of Action

4-Fluoro-3-methoxybenzamide is a derivative of 3-methoxybenzamide . The primary target of 3-methoxybenzamide is the Poly [ADP-ribose] polymerase 1 (PARP1) in humans . PARP1 is involved in the base excision repair (BER) pathway, which is crucial for repairing damaged DNA .

Mode of Action

3-methoxybenzamide, a related compound, is known to interact with its target, parp1, and influence its function . This interaction likely results in changes to the DNA repair process, potentially affecting cell survival and function .

Biochemical Pathways

Given its similarity to 3-methoxybenzamide, it may influence the ber pathway . This pathway is responsible for repairing small base lesions in the DNA, which could have significant downstream effects on cellular function and survival .

Pharmacokinetics

It undergoes rapid metabolism with elimination via glutathione conjugation . These properties could significantly impact the bioavailability of this compound.

Result of Action

Given its potential interaction with parp1 and influence on the ber pathway, it could have significant effects on dna repair processes and, consequently, cell survival and function .

Action Environment

The action of this compound could be influenced by various environmental factors. For instance, the pH, temperature, and presence of other molecules could affect its stability, efficacy, and interaction with its target . .

特性

IUPAC Name |

4-fluoro-3-methoxybenzamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8FNO2/c1-12-7-4-5(8(10)11)2-3-6(7)9/h2-4H,1H3,(H2,10,11) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WBXUKOBYJXNSNR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=CC(=C1)C(=O)N)F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8FNO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

169.15 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![5-(4-fluorophenyl)-4-methyl-2-[5-[3-(trifluoromethoxy)phenyl]-2-furyl]-1H-imidazole](/img/structure/B2825571.png)

![N-(3-chloro-4-methylphenyl)-2-{[5-(pyridin-3-yl)-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B2825572.png)

![Ethyl 2-[(3-oxobenzo[f]chromene-2-carbonyl)amino]thiophene-3-carboxylate](/img/structure/B2825573.png)

![1-{[1-(4-methyl-1,3-thiazole-5-carbonyl)azetidin-3-yl]methyl}-1H-1,2,3-triazole](/img/structure/B2825576.png)

![2-({3-benzyl-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)-N-(4-methylphenyl)acetamide](/img/structure/B2825578.png)

![4-((3,4-dihydroquinolin-1(2H)-yl)sulfonyl)-N-(4-methoxy-6-nitrobenzo[d]thiazol-2-yl)benzamide](/img/structure/B2825580.png)

![{4-[4-(Trifluoromethyl)piperidin-1-yl]benzylidene}malononitrile](/img/structure/B2825582.png)

![Methyl furo[3,2-b]pyridine-5-carboxylate](/img/structure/B2825583.png)

![(3-(1H-benzo[d]imidazol-1-yl)pyrrolidin-1-yl)(6-methoxy-1H-indol-2-yl)methanone](/img/structure/B2825590.png)